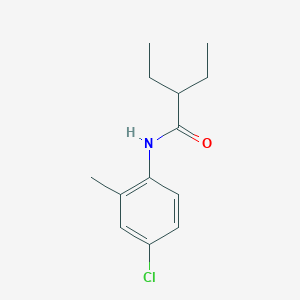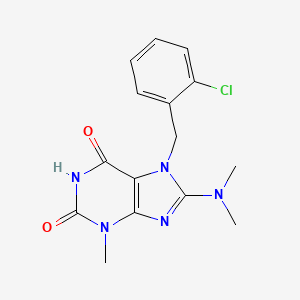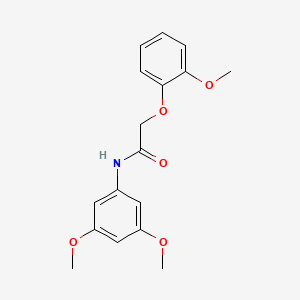![molecular formula C12H14INO3 B5879797 methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is a chemical compound that belongs to the family of oxoesters. It is also known by its chemical formula C13H15INO3. This compound is synthesized using a specific method, and it has several scientific research applications. The mechanism of action of this compound, as well as its biochemical and physiological effects, are also of interest to researchers.
Mecanismo De Acción
The mechanism of action of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is not well-understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also interact with metal ions in biological samples, leading to fluorescence and potential diagnostic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate are not well-documented. However, it has been shown to inhibit the growth of certain cancer cells, indicating potential antitumor activity. This compound may also have diagnostic applications as a fluorescent probe for detecting metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate in lab experiments include its well-established synthesis method and its potential as a precursor for the synthesis of other compounds. However, its mechanism of action and biochemical and physiological effects are not well-understood, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for the research of methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate. One potential area of study is its antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, this compound may have diagnostic applications as a fluorescent probe for detecting metal ions in biological samples. Future research could also focus on understanding the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new compounds with improved properties.
Métodos De Síntesis
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate is synthesized using a specific method that involves the reaction of 3-iodo-4-methylphenylamine with ethyl acetoacetate. The reaction is catalyzed by sodium ethoxide, and the resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method is well-established and has been used by many researchers to produce methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications. It has been used as a precursor in the synthesis of other compounds, such as pyrazole derivatives and benzimidazole derivatives. It has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells. Additionally, this compound has been explored for its potential as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
methyl 4-(3-iodo-4-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-8-3-4-9(7-10(8)13)14-11(15)5-6-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUNXKHTLPDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-iodo-4-methylanilino)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)





![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
